Cyanomethyl formate

Description

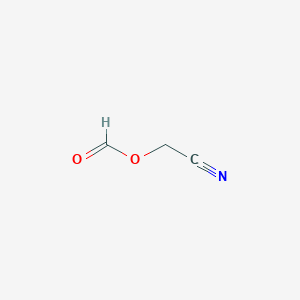

Structure

3D Structure

Properties

IUPAC Name |

cyanomethyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO2/c4-1-2-6-3-5/h3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLAEHBSVFWEHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)OC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400831 | |

| Record name | Cyanomethyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150760-95-5 | |

| Record name | Cyanomethyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Formyloxy)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of cyanomethyl formate?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanomethyl formate (C₃H₃NO₂) is a reactive organic compound primarily utilized as an efficient formylating agent in organic synthesis.[1][2] Its ability to introduce a formyl group (-CHO) under mild conditions makes it a valuable reagent for the protection of amines and the synthesis of various organic intermediates.[1] This technical guide provides a detailed overview of the known physical and chemical properties of this compound, experimental protocols for its synthesis and application, and a discussion of its reactivity.

It is important to note that while formylating agents, in general, play a role in the synthesis of pharmaceuticals, specific applications of this compound in drug development or its interaction with biological signaling pathways are not well-documented in publicly available literature.

Physical and Chemical Properties

This compound is a colorless to almost colorless liquid.[3][4] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₃NO₂ | [3][5] |

| Molecular Weight | 85.06 g/mol | [3][5] |

| Appearance | Colorless to Almost colorless clear liquid | [3][4] |

| Boiling Point | 64 °C at 12 mmHg | [4] |

| Specific Gravity (20/20) | 1.19 | [4] |

| Refractive Index (n20/D) | 1.41 | [4] |

| Flash Point | 82 °C | [4] |

| Purity | >98.0% (GC) | [3][4] |

| Synonyms | Formic Acid Cyanomethyl Ester | [3][4] |

| CAS Number | 150760-95-5 | [3] |

Note on Spectroscopic Data: Detailed, publicly available experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound are limited. Researchers are advised to acquire this data on their own purified samples for full characterization.

Experimental Protocols

Synthesis of this compound

A reported method for the synthesis of this compound involves the reaction of potassium formate with chloroacetonitrile in a suitable solvent.[1]

Materials:

-

Potassium formate

-

Chloroacetonitrile

-

Anhydrous sulfolane

Procedure:

-

Suspend potassium formate (0.2 mol) in anhydrous sulfolane (30 mL).

-

Add chloroacetonitrile (0.2 mol) dropwise to the suspension while stirring.

-

Heat the reaction mixture and stir until the reaction is complete (monitoring by appropriate analytical techniques such as TLC or GC is recommended).

-

Upon completion, the product, this compound, can be isolated and purified by distillation under reduced pressure.[1]

A visual representation of this workflow is provided in the diagrams section.

General Procedure for N-Formylation of Amines

This compound is an effective reagent for the formylation of primary and secondary amines under mild and neutral conditions.[1]

Materials:

-

Amine substrate

-

This compound

-

(Optional) Imidazole as a catalyst for less reactive amines

Procedure:

-

Dissolve the amine substrate in a suitable solvent.

-

Add this compound (typically in slight excess) to the solution at room temperature. For many aliphatic and aromatic amines, the reaction is exothermic.[1]

-

Stir the reaction mixture at room temperature until completion. The progress of the reaction can be monitored by TLC or GC.

-

For less reactive amines, such as nitroanilines, a catalytic amount of imidazole may be required, and gentle heating may be necessary.[1]

-

Upon completion, the formamide product can be isolated using standard work-up procedures, often involving washing with water and extraction with an organic solvent, followed by drying and solvent evaporation.

General Procedure for O-Formylation of Alcohols

The formylation of primary and secondary alcohols using this compound typically requires a catalyst.[1]

Materials:

-

Alcohol substrate

-

This compound

-

Imidazole (catalytic amount)

Procedure:

-

Mix the alcohol substrate with this compound.

-

Add a catalytic amount of imidazole to the mixture.

-

Stir the reaction at an appropriate temperature until the starting material is consumed, as monitored by TLC or GC.

-

The resulting alkyl formate can be isolated and purified by standard methods such as distillation or chromatography.[1]

Chemical Reactivity and Applications

The primary chemical reactivity of this compound stems from its nature as an activated ester of formic acid. The electron-withdrawing cyanomethyl group makes the formyl carbon susceptible to nucleophilic attack.

Formylating Agent

This compound serves as a chemoselective formylating reagent.[2] It readily reacts with nucleophiles such as amines and, under catalytic conditions, alcohols to provide the corresponding formamides and formates in moderate to high yields.[1] A key advantage of this reagent is that the reactions can often be performed under mild and neutral conditions.[1] In the case of molecules with multiple functional groups, such as ethanolamine, this compound has been shown to selectively N-formylate the amino group.[1]

A diagram illustrating the general mechanism of formylation is provided below.

Mandatory Visualizations

Caption: Synthesis Workflow of this compound.

Caption: General Formylation Mechanism.

Safety Information

This compound is a chemical that should be handled with care in a laboratory setting. It is harmful if swallowed, in contact with skin, or if inhaled.[4] It can also cause skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and efficient reagent for the formylation of amines and alcohols. Its ease of synthesis and the mild conditions required for its reactions make it a useful tool in organic synthesis. While its direct application in drug development and interactions with specific biological pathways have not been extensively reported, its role in the synthesis of formylated compounds, which are important motifs in many biologically active molecules, is significant. Further research into the broader applications and biological relevance of this compound may reveal new opportunities for this versatile reagent.

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound | 150760-95-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound [Formylating Reagent] | CymitQuimica [cymitquimica.com]

- 4. This compound | 150760-95-5 | TCI Deutschland GmbH [tcichemicals.com]

- 5. chemscene.com [chemscene.com]

Synthesis of Cyanomethyl Formate from Potassium Formate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route to cyanomethyl formate, a potentially valuable building block in organic synthesis, utilizing potassium formate and chloroacetonitrile as primary reagents. The core of this synthesis is a nucleophilic substitution reaction. This document outlines the theoretical basis, detailed experimental protocols, and expected outcomes, supported by quantitative data and visual diagrams to facilitate understanding and replication in a laboratory setting. The information is curated for an audience with a strong background in organic chemistry, particularly those involved in pharmaceutical research and development.

Introduction

Cyanomethyl esters are a class of organic compounds that have demonstrated utility in various synthetic transformations. Their unique electronic properties make them valuable intermediates. This guide focuses on the synthesis of the simplest member of this class, this compound, from readily available and cost-effective starting materials: potassium formate and chloroacetonitrile. The proposed reaction proceeds via a nucleophilic substitution mechanism, a fundamental and widely applied reaction in organic chemistry.

Reaction Pathway and Mechanism

The synthesis of this compound from potassium formate and chloroacetonitrile is predicated on a bimolecular nucleophilic substitution (S(_N)2) reaction. In this process, the formate anion, derived from potassium formate, acts as the nucleophile, attacking the electrophilic carbon atom of chloroacetonitrile. This carbon is rendered electrophilic by the electron-withdrawing effects of both the adjacent nitrile group and the chlorine atom. The chlorine atom serves as the leaving group, being displaced by the incoming formate nucleophile. The overall transformation results in the formation of this compound and potassium chloride as a byproduct.

Quantitative Data

The following tables summarize the physical and chemical properties of the key reactants and the product, as well as proposed reaction parameters based on analogous chemical transformations.[1]

Table 1: Properties of Reactants and Product

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |

| Potassium Formate | HCOOK | 84.12 | Decomposes | 167 | Soluble in water, alcohol. Insoluble in ether. |

| Chloroacetonitrile | ClCH₂CN | 75.50 | 126-127 | -38 | Slightly soluble in water. Soluble in organic solvents. |

| This compound | HCOOCH₂CN | 85.06 | N/A | N/A | Expected to be soluble in common organic solvents. |

Table 2: Proposed Experimental Parameters

| Parameter | Recommended Value/Range | Notes |

| Reactant Molar Ratio | 1.0 : 1.1 (Chloroacetonitrile : Potassium Formate) | A slight excess of potassium formate can help drive the reaction to completion. |

| Solvent | Acetonitrile or DMF | These polar aprotic solvents are well-suited for S(_N)2 reactions.[1] |

| Reaction Temperature | 60 - 80 °C | A moderate temperature is likely sufficient to achieve a reasonable reaction rate without significant decomposition.[1] |

| Reaction Time | 4 - 8 hours | The reaction progress should be monitored by TLC or GC.[1] |

| Catalyst (Optional) | Phase Transfer Catalyst (e.g., 18-crown-6 or TBAB) | May be beneficial if solubility of potassium formate is an issue. |

| Expected Yield | 60 - 85% | Based on yields of similar esterification reactions.[1] |

Experimental Protocol

This section provides a detailed methodology for the laboratory-scale synthesis of this compound.

4.1 Materials and Equipment

-

Potassium formate (anhydrous)

-

Chloroacetonitrile

-

Acetonitrile (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

4.2 Reaction Setup and Procedure

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium formate (1.1 equivalents).

-

Add anhydrous acetonitrile (100 mL) to the flask.

-

Begin stirring the suspension.

-

Add chloroacetonitrile (1.0 equivalent) to the flask.

-

Heat the reaction mixture to 70 °C under a nitrogen atmosphere.

-

Maintain stirring at this temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) every hour.

4.3 Workup and Purification

-

Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

-

Filter the reaction mixture to remove the insoluble potassium chloride byproduct.

-

Wash the filter cake with a small amount of acetonitrile.

-

Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

-

Collect the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a liquid.

Experimental Workflow

The logical flow of the experimental process, from preparation to characterization, is depicted in the following diagram.

Safety Considerations

-

Chloroacetonitrile is toxic and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Acetonitrile and other organic solvents are flammable. Avoid open flames and ensure proper ventilation.

-

The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.

Conclusion

The synthesis of this compound from potassium formate and chloroacetonitrile represents a straightforward and potentially efficient method for obtaining this valuable synthetic intermediate. The proposed protocol, based on established principles of nucleophilic substitution, provides a solid foundation for further investigation and optimization in a research setting. The detailed experimental guide and workflow diagrams are intended to facilitate the successful implementation of this synthesis by skilled researchers in the field of organic and medicinal chemistry.

References

Cyanomethyl Formate: A Technical Guide for Synthetic and Medicinal Chemists

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanomethyl formate (CAS Number: 150760-95-5) is a versatile and efficient formylating agent employed in organic synthesis.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application in formylation reactions, and relevant safety information. The content herein is intended to serve as a valuable resource for chemists engaged in pharmaceutical research and development, as well as other areas of chemical synthesis.

Core Properties and Molecular Structure

This compound, also known as formic acid cyanomethyl ester, is a colorless to almost colorless clear liquid.[3] It is characterized by the presence of both a formate ester and a nitrile functional group, which contribute to its reactivity as a formylating agent.

Molecular Structure:

The molecular structure of this compound is as follows:

Table 1: Physicochemical Properties of this compound [3][4][5][6]

| Property | Value |

| CAS Number | 150760-95-5 |

| Molecular Formula | C₃H₃NO₂ |

| Molecular Weight | 85.06 g/mol |

| Appearance | Colorless to almost colorless clear liquid |

| Boiling Point | 64 °C at 12 mmHg |

| Density | 1.19 g/mL at 20 °C |

| Refractive Index (n20/D) | 1.41 |

| Purity | Typically >98.0% (GC) |

| Synonyms | Formic Acid Cyanomethyl Ester, (Formyloxy)acetonitrile |

Spectroscopic Data

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of chloroacetonitrile with a formate salt.

Experimental Protocol:

-

Materials: Chloroacetonitrile, potassium formate, anhydrous sulfolane.

-

Procedure:

-

Suspend potassium formate (0.2 mol) in anhydrous sulfolane (30 mL).

-

Add chloroacetonitrile (0.1 mol) to the suspension.

-

Heat the mixture to approximately 70-80 °C and maintain for several hours, monitoring the reaction progress by a suitable method (e.g., GC or TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by fractional distillation under reduced pressure.

-

The final product is a colorless liquid.

-

Formylation of Amines

This compound is an effective reagent for the N-formylation of primary and secondary amines under mild and neutral conditions.

General Experimental Protocol for N-Formylation:

-

Materials: Amine substrate, this compound, solvent (e.g., acetonitrile, dichloromethane, or neat).

-

Procedure:

-

Dissolve the amine (1 equivalent) in a suitable solvent or use it neat.

-

Add this compound (1.0-1.2 equivalents) to the solution at room temperature.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.

-

Monitor the reaction by TLC or GC.

-

Upon completion, the solvent is removed under reduced pressure. The resulting formamide can be purified by crystallization or column chromatography.

-

Table 2: Examples of N-Formylation using this compound

| Amine Substrate | Product | Reaction Time (h) | Yield (%) |

| Aniline | N-Phenylformamide | 2 | 95 |

| Benzylamine | N-Benzylformamide | 1 | 98 |

| Dibenzylamine | N,N-Dibenzylformamide | 3 | 92 |

| Morpholine | N-Formylmorpholine | 1 | 96 |

| Ethanolamine | N-(2-Hydroxyethyl)formamide | 2 | 85 (chemoselective) |

Formylation of Alcohols

The O-formylation of primary and secondary alcohols using this compound can be achieved, often with the aid of a catalyst.

General Experimental Protocol for O-Formylation:

-

Materials: Alcohol substrate, this compound, catalyst (e.g., imidazole), solvent (optional).

-

Procedure:

-

To a solution of the alcohol (1 equivalent) and a catalytic amount of imidazole (e.g., 5 mol%) in a suitable solvent or neat, add this compound (1.2-1.5 equivalents).

-

Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete as monitored by TLC or GC.

-

Upon completion, the reaction mixture is worked up by washing with water and brine, drying the organic layer over an anhydrous salt (e.g., Na₂SO₄), and removing the solvent under reduced pressure.

-

The resulting formate ester can be purified by distillation or column chromatography.

-

Table 3: Examples of O-Formylation using this compound with Imidazole Catalyst

| Alcohol Substrate | Product | Reaction Time (h) | Yield (%) |

| n-Butanol | n-Butyl formate | 4 | 93 |

| Cyclohexanol | Cyclohexyl formate | 6 | 88 |

| Benzyl alcohol | Benzyl formate | 5 | 91 |

Logical Workflow and Reaction Pathways

The following diagrams illustrate the synthesis of this compound and its application in formylation reactions.

Caption: Synthesis of this compound and its Use in N- and O-Formylation Reactions.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[1][8]

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. Combustible liquid.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.

-

Handling: Avoid breathing mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Keep away from heat, sparks, open flames, and hot surfaces.

-

Storage: Store at room temperature in a dry, cool, and well-ventilated place. Keep the container tightly closed.

Conclusion

This compound is a highly effective and versatile reagent for the formylation of amines and alcohols. Its ease of synthesis and the mild, neutral conditions required for its reactions make it a valuable tool for synthetic and medicinal chemists. The high yields and chemoselectivity observed in many cases further enhance its utility in the synthesis of complex molecules and pharmaceutical intermediates. Proper handling and storage are essential to ensure its safe use in the laboratory.

References

- 1. fishersci.com [fishersci.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound | 150760-95-5 | TCI Deutschland GmbH [tcichemicals.com]

- 4. chemscene.com [chemscene.com]

- 5. clearsynth.com [clearsynth.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Formic Acid Cyanomethyl Ester [myskinrecipes.com]

- 8. fishersci.com [fishersci.com]

Spectroscopic Analysis of Cyanomethyl Formate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for cyanomethyl formate (HCOOCH₂CN), a versatile reagent in organic synthesis. Due to its utility in formylation reactions, a thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and impurity profiling. This document compiles known spectroscopic data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry), details experimental protocols for its synthesis and analysis, and presents logical workflows for its characterization.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~8.2 | Singlet | H-C=O (Formyl proton) |

| ¹H | ~4.9 | Singlet | O-CH₂-CN (Methylene protons) |

| ¹³C | 159.46 | Singlet | C =O (Carbonyl carbon)[1][2] |

| ¹³C | 114.47 | Singlet | C N (Nitrile carbon)[1][2] |

| ¹³C | 47.87 | Singlet | O-C H₂-CN (Methylene carbon)[1][2] |

| Predicted ¹H NMR values are based on standard chemical shift tables and analysis of similar structures. Experimental verification is recommended. |

Infrared (IR) Spectroscopy

Infrared spectroscopy of this compound has been studied in detail using matrix isolation techniques, revealing the presence of two stable conformers, Z,ap and Z,sc. The key vibrational frequencies are presented below.

Table 2: Infrared (IR) Spectroscopic Data for this compound (in Argon Matrix)

| Wavenumber (cm⁻¹) | Conformer | Assignment |

| ~1750 | Z,sc | C=O stretch |

| ~1740 | Z,ap | C=O stretch |

| ~1150 | Z,ap | Asymmetric C-O-C stretch |

| ~1140 | Z,sc | Asymmetric C-O-C stretch |

| Data sourced from UV-induced rotamerization and vibrational spectra studies. |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment Ion | Notes |

| 85 | [HCOOCH₂CN]⁺• | Molecular Ion (M⁺•) |

| 56 | [OCH₂CN]⁺ | Loss of formyl radical (•CHO) |

| 45 | [HCOO]⁺ | Formate cation |

| 40 | [CH₂CN]⁺ | Cyanomethyl cation |

| 29 | [CHO]⁺ | Formyl cation (often a prominent peak for formates) |

| 28 | [CO]⁺• | Carbon monoxide radical cation |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis of this compound

A convenient method for the synthesis of this compound involves the reaction of chloroacetonitrile with potassium formate.[3]

Procedure:

-

A suspension of potassium formate in anhydrous sulfolane is prepared.

-

Chloroacetonitrile is added to the suspension.

-

The mixture is heated, and the product, this compound, is isolated by distillation.

-

Further purification can be achieved by fractional distillation under reduced pressure (boiling point 62-64 °C at 12 mmHg).[1][2]

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[1][4]

-

For ¹³C NMR, a more concentrated sample (50-100 mg) may be required for a better signal-to-noise ratio.[1]

-

Filter the sample into a clean 5 mm NMR tube to remove any particulate matter.

Data Acquisition:

-

Instrument: A standard NMR spectrometer (e.g., 300-500 MHz).

-

¹H NMR: Acquire a one-dimensional proton spectrum. The formyl proton is expected to appear as a singlet around 8.2 ppm, and the methylene protons as a singlet around 4.9 ppm.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. The expected chemical shifts are approximately 159.5 ppm (C=O), 114.5 ppm (CN), and 47.9 ppm (CH₂).[1][2]

Infrared (IR) Spectroscopy

Sample Preparation (Liquid Film):

-

Place a drop of neat this compound between two infrared-transparent salt plates (e.g., NaCl or KBr).[5]

-

Gently press the plates together to form a thin liquid film.

Data Acquisition (FTIR):

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Procedure:

-

Record a background spectrum of the empty salt plates.

-

Place the sample plates in the spectrometer's sample holder.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Mass Spectrometry

Sample Introduction and Ionization:

-

Introduce a small amount of the vaporized this compound into the ion source of a mass spectrometer.

-

For electron ionization (EI), bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[6]

Data Acquisition:

-

Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).

-

Analysis: The resulting positive ions are separated based on their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum will show the molecular ion and various fragment ions, which can be used to confirm the structure of the molecule.

Visualizations

The following diagrams illustrate key experimental workflows.

Caption: Synthesis and Purification Workflow for this compound.

Caption: General Workflow for Spectroscopic Analysis.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. scribd.com [scribd.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 5. jascoinc.com [jascoinc.com]

- 6. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]

In-Depth Technical Guide to Cyanomethyl Formate: Safety Precautions and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information and handling guidelines for cyanomethyl formate (CAS No. 150760-95-5). The following sections detail the physical and chemical properties, toxicological data, safe handling protocols, and emergency procedures for this compound. Adherence to these guidelines is crucial for minimizing risks in a laboratory or research setting.

Chemical and Physical Properties

This compound is a colorless to almost colorless liquid.[1][2] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₃H₃NO₂ | [3][4] |

| Molecular Weight | 85.06 g/mol | [3][4] |

| Appearance | Colorless to Almost colorless clear liquid | [1][2] |

| Purity | >98.0% (GC) | [1][2] |

| Boiling Point | 64 °C at 12 mmHg | TCI |

| Flash Point | 82 °C | TCI |

| Specific Gravity (20/20) | 1.19 | TCI |

| Refractive Index | 1.41 | TCI |

| Synonyms | Formic Acid Cyanomethyl Ester, (Formyloxy)acetonitrile | [2][3] |

Toxicological Information

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also known to cause skin and serious eye irritation.[1][2]

| Toxicity Metric | Value | Compound | Source |

| Acute Dermal Toxicity (Estimate) | LD50: 300.1 mg/kg | Methyl Cyanoformate | [5] |

| Acute Inhalation Toxicity (Estimate) | LC50: 3.1 mg/L (vapor) | Methyl Cyanoformate |

Hazard Identification and GHS Classification

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) |

| Warning | H302: Harmful if swallowed.[1][2] |

| Acute Toxicity, Dermal (Category 4) |

| Warning | H312: Harmful in contact with skin.[1][2] |

| Acute Toxicity, Inhalation (Category 4) |

| Warning | H332: Harmful if inhaled.[1][2] |

| Skin Corrosion/Irritation (Category 2) |

| Warning | H315: Causes skin irritation.[1][2] |

| Serious Eye Damage/Eye Irritation (Category 2A) |

| Warning | H319: Causes serious eye irritation.[1][2] |

| Flammable Liquids (Category 4) | None | Warning | H227: Combustible liquid.[1] |

Personal Protective Equipment (PPE)

To ensure personal safety when handling this compound, the following personal protective equipment should be worn:

| PPE Type | Specification |

| Eye Protection | Chemical safety goggles and a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |

| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes. For larger quantities or in case of a potential splash, a chemical-resistant apron is recommended. |

| Respiratory Protection | Work in a well-ventilated fume hood. If a fume hood is not available or if there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |

Safe Handling and Storage

Handling

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Avoid breathing vapors or mist.

-

Avoid contact with skin, eyes, and clothing.

-

Ground and bond containers when transferring material to prevent static discharge.

-

Use non-sparking tools.

-

Do not eat, drink, or smoke in the work area.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Reactivity and Decomposition

This compound is an ester and a nitrile, and its reactivity reflects both functional groups. It is incompatible with strong oxidizing agents, strong acids, and strong bases.

Upon thermal decomposition, the related compound ethyl cyanoformate is known to produce carbon dioxide, ethylene, hydrogen cyanide, and ethyl cyanide.[6] It is likely that this compound would decompose to similar products.

Hydrolysis of formate esters, such as methyl formate, can occur to produce formic acid and the corresponding alcohol.[7]

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Instructions |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, give two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |

Spill and Leak Procedures

-

Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate personal protective equipment, including respiratory protection. Contain the spill and prevent it from entering drains or waterways. Absorb the spill with an inert material and place it in a designated container for disposal.

Experimental Protocol: Example of Use in a C-Acylation Reaction

The following is a general procedure for the use of a cyanoformate ester (in this case, methyl cyanoformate as a representative example) in a C-acylation reaction, adapted from a procedure in Organic Syntheses.[8] This should be adapted and optimized for specific substrates and reaction conditions.

All operations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment should be worn.

-

Reaction Setup: Assemble a dry, three-necked, round-bottomed flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel. The flask should be flame-dried or oven-dried before use.

-

Enolate Formation: The substrate is dissolved in a dry, aprotic solvent (e.g., tetrahydrofuran) and cooled to a low temperature (e.g., -78 °C) under a nitrogen atmosphere. A strong base (e.g., lithium diisopropylamide) is then added dropwise to form the enolate.

-

Addition of this compound: A solution of this compound in a dry, aprotic solvent is added dropwise to the cold enolate solution via the dropping funnel, maintaining the low temperature.

-

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique (e.g., thin-layer chromatography).

-

Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or another suitable quenching agent.

-

Workup: The reaction mixture is allowed to warm to room temperature. The aqueous and organic layers are separated. The aqueous layer is extracted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by a suitable method, such as column chromatography or distillation.

Visualizations

References

- 1. Methyl cyanoformate 99 17640-15-2 [sigmaaldrich.com]

- 2. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 3. researchgate.net [researchgate.net]

- 4. Catalytic reaction of methyl formate with amines to formamides | Semantic Scholar [semanticscholar.org]

- 5. chemscene.com [chemscene.com]

- 6. Thermal decomposition of ethyl cyanoformate: kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]

- 8. rosap.ntl.bts.gov [rosap.ntl.bts.gov]

A Technical Guide to Cyanomethyl Formate: Discovery, Synthesis, and Application as a Formylating Reagent

This in-depth technical guide provides a comprehensive overview of cyanomethyl formate, a valuable reagent in organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document details its history, synthesis, and application as a chemoselective formylating agent for amines and alcohols.

Discovery and History

This compound emerged as a noteworthy formylating agent in the early 1990s. Prior to its introduction, various reagents were utilized for formylation, each with its own set of limitations, such as thermal instability, the formation of undesirable by-products, or the need for harsh reaction conditions. The development of this compound was driven by the need for a mild, efficient, and chemoselective reagent for the introduction of a formyl group, a crucial functional group in the synthesis of many biologically active compounds and a common protecting group for amines and hydroxyl groups.

The seminal work by J. Deutsch and H.-J. Niclas, published in 1993, introduced this compound as a convenient reagent for the direct formylation of amines and alcohols.[1][2] Their research demonstrated that this reagent could effectively formylate a range of substrates under mild and neutral conditions, offering high yields and good chemoselectivity.[1][2] Notably, they established that the N-formylation of most amines proceeds smoothly at room temperature, while the O-formylation of alcohols and the formylation of less reactive amines, such as nitroanilines, can be achieved with the aid of a catalytic amount of imidazole.[1][2]

The accessibility of this compound, prepared from chloroacetonitrile and potassium formate, further enhanced its appeal as a practical laboratory reagent.[2] Since its introduction, it has been recognized as a useful tool in organic synthesis for the preparation of formamides and formates.[1][2][3][4]

Physicochemical Properties

This compound is a colorless to almost colorless liquid at room temperature.[5][6] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 150760-95-5 | [6][7][8] |

| Molecular Formula | C₃H₃NO₂ | [5][6][7][8] |

| Molecular Weight | 85.06 g/mol | [5][6][7][8] |

| Appearance | Colorless to Almost colorless clear liquid | [5][6] |

| Purity | >98.0% (GC) | [5][6] |

| Synonyms | Formic Acid Cyanomethyl Ester | [6][7][8] |

Synthesis of this compound

The preparation of this compound is straightforward and can be accomplished in a standard laboratory setting. The method reported by Deutsch and Niclas involves the reaction of chloroacetonitrile with potassium formate in the presence of a phase-transfer catalyst.[2]

Experimental Protocol: Synthesis of this compound

Materials:

-

Potassium formate

-

Chloroacetonitrile

-

Sulfolane (anhydrous)

-

Tetrabutylammonium chloride

Procedure (as described by Deutsch and Niclas, 1993): [2]

-

Suspend potassium formate (16.8 g, 0.2 mol) in anhydrous sulfolane (30 mL).

-

Add chloroacetonitrile (15.1 g, 0.2 mol) and a catalytic amount of tetrabutylammonium chloride to the suspension.

-

Heat the mixture to 70-80 °C and stir for 4 hours.

-

After cooling to room temperature, pour the reaction mixture into ice water.

-

Extract the aqueous phase with diethyl ether.

-

Wash the combined organic layers with water and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Distill the residue under vacuum to yield pure this compound.

// Reactants chloroacetonitrile [label="Chloroacetonitrile\n(ClCH₂CN)", fillcolor="#F1F3F4", fontcolor="#202124"]; potassium_formate [label="Potassium Formate\n(HCOOK)", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [label="Tetrabutylammonium\nChloride (catalyst)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; solvent [label="Sulfolane\n(70-80 °C)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Product cyanomethyl_formate [label="this compound\n(HCOOCH₂CN)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Reaction {rank=same; chloroacetonitrile; potassium_formate;} chloroacetonitrile -> cyanomethyl_formate [label="+"]; potassium_formate -> cyanomethyl_formate; catalyst -> cyanomethyl_formate [style=dashed, arrowhead=open]; solvent -> cyanomethyl_formate [style=dashed, arrowhead=open]; } dot

Applications in Organic Synthesis: Formylation of Amines and Alcohols

This compound is primarily used as a formylating agent for amines and alcohols. The reactions are typically high-yielding and proceed under mild conditions.

N-Formylation of Amines

The N-formylation of primary and secondary amines with this compound generally occurs at room temperature without the need for a catalyst.[1][2] This method is chemoselective for the amino group, even in the presence of a hydroxyl group, as demonstrated by the formylation of ethanolamine, which exclusively yields the N-formylated product.[1][2] For less reactive amines, such as nitroanilines, the addition of a catalytic amount of imidazole is necessary for the reaction to proceed efficiently.[1][2]

Materials:

-

Amine substrate

-

This compound

-

Solvent (e.g., acetonitrile or dichloromethane)

-

Imidazole (for less reactive amines)

Procedure (adapted from Deutsch and Niclas, 1993): [2]

-

Dissolve the amine (1 equivalent) in a suitable solvent.

-

Add this compound (1.1 to 1.5 equivalents) to the solution at room temperature.

-

For less reactive amines (e.g., nitroanilines), add a catalytic amount of imidazole (0.1 equivalents).

-

Stir the reaction mixture at room temperature (or up to 75 °C for less reactive substrates) until the reaction is complete (monitored by TLC or GC).

-

Upon completion, remove the solvent under reduced pressure.

-

The crude formamide can be purified by crystallization or column chromatography.

// Reactants amine [label="Amine\n(R-NH₂ or R₂NH)", fillcolor="#F1F3F4", fontcolor="#202124"]; cmf [label="this compound\n(HCOOCH₂CN)", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [label="Imidazole\n(catalyst, for\nless reactive amines)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Products formamide [label="Formamide\n(R-NHCHO or R₂NCHO)", fillcolor="#34A853", fontcolor="#FFFFFF"]; byproduct [label="Acetonitrile\n(CH₃CN)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Reaction {rank=same; amine; cmf;} amine -> formamide [label="+"]; cmf -> formamide; catalyst -> formamide [style=dashed, arrowhead=open]; formamide -> byproduct [label="+", style=invis]; } dot

The following table summarizes the yields of various formamides prepared using this compound as reported by Deutsch and Niclas (1993).[2]

| Substrate (Amine) | Product (Formamide) | Yield (%) |

| Aniline | Formanilide | 95 |

| Benzylamine | N-Benzylformamide | 92 |

| Dibenzylamine | N,N-Dibenzylformamide | 85 |

| Ethanolamine | N-(2-Hydroxyethyl)formamide | 88 |

| 4-Nitroaniline | N-(4-Nitrophenyl)formamide | 69 |

| 2-Nitroaniline | N-(2-Nitrophenyl)formamide | 60 |

| Reaction performed in the presence of catalytic imidazole. |

O-Formylation of Alcohols

The O-formylation of primary and secondary alcohols using this compound requires the presence of a catalytic amount of imidazole to proceed effectively.[1][2] The reaction conditions are still mild, and the corresponding formates are obtained in good to excellent yields.[2]

Materials:

-

Alcohol substrate

-

This compound

-

Imidazole

-

Solvent (e.g., acetonitrile or dichloromethane)

Procedure (adapted from Deutsch and Niclas, 1993): [2]

-

Dissolve the alcohol (1 equivalent) in a suitable solvent.

-

Add this compound (1.1 to 1.5 equivalents) and a catalytic amount of imidazole (0.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or gently heat if necessary, monitoring the progress by TLC or GC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The crude formate can be purified by distillation or column chromatography.

// Reactants alcohol [label="Alcohol\n(R-OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; cmf [label="this compound\n(HCOOCH₂CN)", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [label="Imidazole\n(catalyst)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Products formate [label="Formate\n(R-OCHO)", fillcolor="#34A853", fontcolor="#FFFFFF"]; byproduct [label="Acetonitrile\n(CH₃CN)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Reaction {rank=same; alcohol; cmf;} alcohol -> formate [label="+"]; cmf -> formate; catalyst -> formate [style=dashed, arrowhead=open]; formate -> byproduct [label="+", style=invis]; } dot

The following table presents the yields of various formates prepared using this compound in the presence of catalytic imidazole, as reported by Deutsch and Niclas (1993).[2]

| Substrate (Alcohol) | Product (Formate) | Yield (%) |

| n-Butanol | n-Butyl formate | 93 |

| Benzyl alcohol | Benzyl formate | 89 |

| Cyclohexanol | Cyclohexyl formate | 82 |

| 1-Octanol | 1-Octyl formate | 90 |

Experimental Workflow

The general workflow for utilizing this compound as a formylating agent is straightforward and can be adapted for a variety of substrates.

Conclusion

This compound stands out as a highly effective and versatile reagent for the formylation of amines and alcohols. Its ease of preparation, stability, and the mild conditions required for its reactions make it a valuable tool in organic synthesis. The high yields and chemoselectivity observed in its applications, particularly in the preferential N-formylation of amino alcohols, underscore its utility in the synthesis of complex molecules and in the protection of functional groups during multi-step synthetic sequences. For researchers and professionals in drug development and chemical synthesis, this compound offers a reliable and efficient alternative to other formylating agents.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Catalytic reaction of methyl formate with amines to formamides | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound [Formylating Reagent] | CymitQuimica [cymitquimica.com]

- 6. This compound | 150760-95-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. chemscene.com [chemscene.com]

- 8. clearsynth.com [clearsynth.com]

A Comprehensive Technical Guide to Formylation Reactions Using Cyanomethyl Formate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the formylation reactions of cyanomethyl formate, a versatile and efficient reagent for the introduction of formyl groups onto amines and alcohols. The information presented herein is compiled from foundational research in the field, offering detailed experimental protocols, quantitative data, and mechanistic insights to support its application in organic synthesis and drug development.

Introduction to this compound as a Formylating Agent

This compound is a stable and accessible reagent for N- and O-formylation reactions.[1] Its use offers a convenient method for the direct formylation of amines and alcohols under mild and neutral conditions, leading to moderate to high yields of the corresponding formamides and formates.[1] The reagent was notably investigated by Deutsch and Niclas in 1993, and their work remains a cornerstone for understanding its synthetic utility.[1] This guide will primarily focus on the data and protocols established in their seminal paper.

N-Formylation of Amines

This compound readily reacts with a variety of primary and secondary amines to afford the corresponding N-formyl derivatives. The reactions are typically exothermic and proceed at room temperature.[1]

Quantitative Data for N-Formylation Reactions

The following table summarizes the results of N-formylation reactions with various amine substrates as reported by Deutsch and Niclas.

| Entry | Substrate | Product | Time (h) | Yield (%) |

| 1 | Cyclohexylamine | N-Cyclohexylformamide | 24 | 85 |

| 2 | Benzylamine | N-Benzylformamide | 24 | 91 |

| 3 | Aniline | N-Phenylformamide (Formanilide) | 24 | 92 |

| 4 | p-Toluidine | N-(p-Tolyl)formamide | 24 | 94 |

| 5 | p-Anisidine | N-(p-Methoxyphenyl)formamide | 24 | 95 |

| 6 | p-Chloroaniline | N-(p-Chlorophenyl)formamide | 24 | 88 |

| 7 | 4-Nitroaniline | N-(4-Nitrophenyl)formamide | 48 | 69 |

| 8 | 3-Nitroaniline | N-(3-Nitrophenyl)formamide | 48 | 60 |

| 9 | Piperidine | N-Formylpiperidine | 24 | 82 |

| 10 | Morpholine | N-Formylmorpholine | 24 | 89 |

| 11 | Ethanolamine | N-(2-Hydroxyethyl)formamide | 24 | 78 |

| 12 | N-Methylaniline | N-Methyl-N-phenylformamide | 24 | 87 |

| 13 | Dibenzylamine | N,N-Dibenzylformamide | 24 | 90 |

Table 1: N-Formylation of various amines with this compound.[1]

Experimental Protocol for N-Formylation

General Procedure for the N-Formylation of Amines (e.g., Cyclohexylamine):

A mixture of the amine (e.g., cyclohexylamine, 0.1 mol) and this compound (0.1 mol) is allowed to stand at room temperature. The reaction is typically exothermic. After the reaction is complete (monitored by TLC), the mixture is distilled under reduced pressure to afford the pure N-formyl derivative. For solid products, the reaction mixture is diluted with a suitable solvent, and the product is isolated by filtration and recrystallization.[1]

Procedure for the N-Formylation of Nitroanilines:

A mixture of the nitroaniline (e.g., 4-nitroaniline, 0.1 mol), this compound (0.1 mol), and a catalytic amount of imidazole is heated at 75°C. After completion of the reaction, the mixture is cooled, and the solid product is isolated by filtration and purified by recrystallization.[1]

O-Formylation of Alcohols

The O-formylation of primary and secondary alcohols using this compound requires the presence of a catalytic amount of imidazole. These reactions are typically carried out at ambient temperature or with gentle heating.[1]

Quantitative Data for O-Formylation Reactions

The following table summarizes the results of O-formylation reactions with various alcohol substrates as reported by Deutsch and Niclas.

| Entry | Substrate | Catalyst | Time | Temperature | Yield (%) |

| 1 | Benzyl alcohol | Imidazole | 4 days | Ambient | 85 |

| 2 | n-Butanol | Imidazole | 4 days | Ambient | 93 |

| 3 | Cyclohexanol | Imidazole | 4 days | Ambient | 75 |

| 4 | 1-Octanol | Imidazole | 4 days | Ambient | 91 |

| 5 | Ethylene glycol | Imidazole | 4 days | Ambient | 70 (diformate) |

| 6 | t-Butanol | Imidazole | 20 h | 75°C | 50 |

Table 2: O-Formylation of various alcohols with this compound.[1]

Experimental Protocol for O-Formylation

Typical Procedure for the O-Formylation of Alcohols (e.g., n-Butanol):

A mixture of this compound (0.165 mol), the alcohol (e.g., n-butanol, 0.15 mol), and a catalytic amount of imidazole is stirred at ambient temperature for the specified time. The progress of the reaction is monitored by gas chromatography. Upon completion, the reaction mixture is washed with water to remove imidazole and the cyanomethylacetamide byproduct. The organic layer is then dried and distilled to yield the pure formate ester.[1]

Reaction Mechanisms and Workflows

The following diagrams illustrate the proposed reaction mechanisms for N- and O-formylation using this compound, as well as a general experimental workflow.

Caption: Proposed mechanism for the N-formylation of amines using this compound.

Caption: Proposed mechanism for the imidazole-catalyzed O-formylation of alcohols.

Caption: General experimental workflow for formylation reactions with this compound.

Conclusion

This compound serves as an effective and straightforward reagent for the formylation of a broad range of amines and alcohols. The mild reaction conditions, generally good to excellent yields, and simple experimental procedures make it a valuable tool in organic synthesis. For N-formylations, the reaction often proceeds readily at room temperature, while O-formylations are efficiently catalyzed by imidazole. The data and protocols summarized in this guide provide a solid foundation for the practical application of this compound in research and development settings, particularly in the synthesis of pharmaceutical intermediates and other fine chemicals where the introduction of a formyl group is required.

References

A Technical Guide to the Stability and Decomposition of Cyanomethyl Formate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively details the stability and decomposition of analogous compounds such as methyl formate. However, there is a notable scarcity of direct research specifically investigating the stability and decomposition pathways of cyanomethyl formate. This guide synthesizes the available information on related compounds to provide a comprehensive theoretical framework and practical guidance for researchers interested in the stability of this compound.

Introduction to this compound

This compound (C₃H₃NO₂) is a formylating reagent utilized in organic synthesis.[1][2][3] Its structure, combining a formate ester with a cyanomethyl group, suggests potential reactivity at both functional moieties. Understanding its stability is crucial for its proper storage, handling, and application in synthetic protocols, particularly in the context of drug development where purity and predictable reactivity are paramount.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₃NO₂ | [1][3][4] |

| Molecular Weight | 85.06 g/mol | [1][3][4] |

| Appearance | Colorless to almost colorless liquid | [1][3] |

| Purity (Typical) | >98.0% (GC) | [1][2] |

| Synonyms | Formic Acid Cyanomethyl Ester | [1][4] |

| Storage Conditions | Room temperature, recommended <15°C in a cool, dark place | [1] |

Stability Profile of this compound and Related Esters

One study on bisphenol-based monocyanate esters highlighted that their stability is influenced by the molecular structure, with some variants being hydrolytically unstable and readily degrading in the presence of water vapor.[5] This suggests that this compound may also be susceptible to hydrolysis.

Given the structural similarities, the decomposition pathways of methyl formate can serve as a primary model for predicting the behavior of this compound.

Decomposition Pathways of Methyl Formate (Analogue Model)

The decomposition of methyl formate has been studied under various conditions, revealing two primary pathways: thermal decomposition and hydrolysis.

In the gas phase, the thermal decomposition of methyl formate predominantly yields methanol and carbon monoxide.[6][7][8][9] A competing, energetically more favorable mechanism has been proposed that involves parallel unimolecular decomposition pathways to also produce formaldehyde.[7]

Major Thermal Decomposition Products:

-

Methanol (CH₃OH)

-

Carbon Monoxide (CO)

-

Formaldehyde (CH₂O)

The hydrolysis of methyl formate is a reversible reaction that yields formic acid and methanol.[10][11][12] The reaction can be catalyzed by acids, and the equilibrium often favors the reactants, making the complete conversion to products challenging.[11][12]

Hypothetical Decomposition of this compound

Based on the known reactivity of formate esters and cyanohydrins, a hypothetical decomposition pathway for this compound can be proposed.

The ester linkage is a likely point of initial attack by water, especially under acidic or basic conditions. This would lead to the formation of formic acid and cyanomethanol (glycolonitrile). Cyanomethanol is known to be unstable and can exist in equilibrium with formaldehyde and hydrogen cyanide.

Recommended Experimental Protocols for Stability Assessment

To rigorously determine the stability and decomposition products of this compound, a series of standardized analytical techniques should be employed.

-

Sample Preparation: Prepare solutions of this compound in a high-boiling, inert solvent (e.g., dodecane) at a known concentration.

-

Thermal Stress: Aliquot the solution into sealed vials and place them in temperature-controlled ovens or heating blocks at various temperatures (e.g., 40°C, 60°C, 80°C, 100°C).

-

Time-Point Analysis: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from each temperature and quench the reaction by cooling it to room temperature.

-

GC-MS Analysis: Dilute an aliquot of the sample and analyze by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the remaining this compound and any volatile decomposition products.[13][14][15]

-

Data Analysis: Plot the concentration of this compound versus time for each temperature to determine the degradation kinetics.

-

Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 7, 9, 12).

-

Sample Preparation: Prepare solutions of this compound in each buffer at a known concentration. A co-solvent such as acetonitrile may be necessary to ensure solubility.

-

Incubation: Store the solutions at a constant temperature (e.g., 25°C or 40°C).

-

Time-Point Analysis: At specified time intervals, take an aliquot of each solution.

-

LC-MS/MS Analysis: Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the parent compound and any non-volatile decomposition products.

-

Data Analysis: Determine the rate of degradation at each pH to generate a pH-rate profile.

Summary and Future Outlook

While direct experimental data on the stability and decomposition of this compound is currently lacking in the scientific literature, a robust framework for its investigation can be built upon the known chemistry of analogous compounds, particularly methyl formate. The primary anticipated decomposition pathways are hydrolysis to formic acid and cyanomethanol (which may further decompose), and thermal degradation.

The experimental protocols outlined in this guide provide a clear path for researchers to systematically investigate the stability of this compound. Such studies are essential for defining its appropriate handling, storage, and reaction conditions, thereby ensuring its effective and safe use in research and development, especially within the pharmaceutical industry. The generation of empirical data in this area would be a valuable contribution to the field of synthetic chemistry.

References

- 1. This compound | 150760-95-5 | TCI Deutschland GmbH [tcichemicals.com]

- 2. sciedco.ca [sciedco.ca]

- 3. This compound [Formylating Reagent] | CymitQuimica [cymitquimica.com]

- 4. chemscene.com [chemscene.com]

- 5. Synthesis of Cyanate Esters Based on Mono-O-Methylated Bisphenols with Sulfur-Containing Bridges [mdpi.com]

- 6. The catalytic decomposition of formic acid and methyl formate on cation-exchanged 13X molecular sieves - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. US3812210A - Vapor phase decomposition of methyl formate to yield methanol - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. US4299981A - Preparation of formic acid by hydrolysis of methyl formate - Google Patents [patents.google.com]

- 12. EP2747883A1 - Process of formic acid production by hydrolysis of methyl formate - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Gas chromatographic analysis of methyl formate and application in methanol poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Unraveling the Conformational Landscape of Cyanomethyl Formate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanomethyl formate (C₃H₃NO₂), a molecule of interest in organic synthesis and pharmaceutical development, possesses a conformational flexibility that can significantly influence its reactivity, intermolecular interactions, and ultimately, its biological activity. Understanding the relative stabilities of its different spatial arrangements, or conformers, is crucial for predicting its behavior in various chemical and biological environments. This technical guide provides a comprehensive overview of the ab initio computational studies on the conformers of this compound, drawing upon data from closely related analogs to elucidate its structural preferences. While direct experimental or computational studies on this compound are not extensively available in the peer-reviewed literature, a robust understanding can be built from the analysis of similar molecules, namely cyano formate and the well-studied methyl formate.

Conformational Isomers of this compound

The primary conformational isomerism in this compound arises from the rotation around the C-O single bond of the ester group. This rotation gives rise to two main planar conformers: the Z (or cis) and the E (or trans) forms. In the Z conformer, the cyanomethyl group and the carbonyl oxygen are on the same side of the C-O bond, whereas in the E conformer, they are on opposite sides.

Theoretical Foundation and Computational Methodology

Ab initio quantum chemical calculations are powerful tools for investigating the geometries, relative energies, and rotational barriers of molecular conformers. These methods solve the Schrödinger equation without empirical parameters, providing a fundamental understanding of the electronic structure and energy landscape of a molecule.

Experimental Protocols: A Generalized Ab Initio Approach

While specific experimental protocols for this compound are not available, a standard high-level computational methodology for determining its conformational preferences would involve the following steps:

-

Initial Structure Generation: The Z and E conformers of this compound are constructed using standard bond lengths and angles.

-

Geometry Optimization: The geometry of each conformer is optimized to find the minimum energy structure on the potential energy surface. This is typically performed using density functional theory (DFT) methods, such as B3LYP, or Møller-Plesset perturbation theory (MP2), with a suitable basis set (e.g., 6-311++G(d,p) or aug-cc-pVTZ).

-

Frequency Calculations: Harmonic frequency calculations are performed on the optimized geometries to confirm that they are true minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)).

-

Rotational Barrier Calculation: The transition state connecting the Z and E conformers is located using a transition state search algorithm. The energy of the transition state relative to the ground state conformers provides the rotational energy barrier.

Data Presentation: Insights from Analogous Systems

In the absence of direct data for this compound, we present the findings from computational studies on cyano formate and methyl formate. These molecules serve as excellent models for predicting the conformational behavior of this compound.

Conformational Energies of Cyano Formate and Methyl Formate

| Molecule | Conformer | Computational Level | Relative Energy (kcal/mol) | Reference |

| Cyano Formate | Z (cis) | MP2/6-311++G(df,pd) | 0.00 | |

| E (trans) | MP2/6-311++G(df,pd) | 1.50 | [1] | |

| Methyl Formate | Z (cis) | MP4(SDTQ)/cc-pVQZ | 0.00 | |

| E (trans) | MP4(SDTQ)/cc-pVQZ | 5.3 | [2] |

Based on these data, it is highly probable that the Z conformer of this compound is also more stable than the E conformer. The electron-withdrawing nature of the cyanomethyl group is expected to influence the magnitude of this energy difference.

Visualization of Conformational Space

The relationship between the conformers and the transition state for their interconversion can be visualized as a simplified potential energy surface.

Caption: A simplified potential energy diagram illustrating the interconversion between the Z and E conformers.

The logical workflow for a computational study of this compound conformers can be outlined as follows:

Caption: A flowchart outlining the key steps in a typical ab initio conformational analysis.

Conclusion

References

An In-depth Technical Guide to the Reaction Kinetics and Mechanism of Cyanomethyl Formate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanomethyl formate (C₃H₃NO₂) is a valuable reagent in organic synthesis, primarily utilized as a formylating agent. Despite its utility, a comprehensive understanding of its reaction kinetics and underlying mechanisms remains largely unexplored in publicly available literature. This technical guide aims to bridge this knowledge gap by providing a detailed overview of the predicted reaction kinetics and mechanisms of this compound. Drawing upon extensive data from its structural analog, methyl formate, and considering the unique electronic influence of the cyanomethyl group, this document outlines probable reaction pathways for key transformations such as hydrolysis and thermal decomposition. Furthermore, it furnishes detailed experimental protocols for researchers seeking to empirically determine the kinetic parameters of this compound. To facilitate a deeper understanding, this guide incorporates visualizations of proposed mechanisms and experimental workflows using the DOT language.

Introduction

This compound, also known as formic acid cyanomethyl ester, is an organic compound with the chemical formula C₃H₃NO₂ and a molecular weight of 85.06 g/mol .[1][2][3] It is recognized for its role as a formylating reagent in chemical synthesis.[3] However, unlike its simpler counterpart, methyl formate, detailed studies on the reaction kinetics and mechanisms of this compound are scarce. Understanding these aspects is crucial for optimizing its use in synthetic protocols, ensuring reaction safety, and predicting potential degradation pathways.

This guide will explore the expected reactivity of this compound by leveraging the well-documented chemistry of methyl formate and other related α-cyano esters.[4] The presence of the electron-withdrawing cyanide group adjacent to the ester oxygen is anticipated to significantly influence the molecule's stability and reactivity compared to methyl formate.

Predicted Reaction Mechanisms and Kinetics

Due to the limited direct experimental data on this compound, the following sections will present predicted reaction mechanisms and kinetic behavior based on established principles and data from analogous compounds.

Hydrolysis of this compound

The hydrolysis of formate esters can proceed through neutral, acid-catalyzed, or base-catalyzed pathways.

2.1.1. Neutral Hydrolysis

In neutral aqueous solutions, the hydrolysis of methyl formate is known to occur, albeit at a slower rate than catalyzed reactions.[5] For this compound, a similar mechanism is expected, involving the nucleophilic attack of water on the carbonyl carbon. The electron-withdrawing nature of the cyanomethyl group is expected to make the carbonyl carbon more electrophilic, potentially increasing the rate of neutral hydrolysis compared to methyl formate.

2.1.2. Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water. The reaction proceeds through a tetrahedral intermediate, followed by proton transfer and elimination of cyanomethanol (which would likely be unstable and decompose) and formic acid.

2.1.3. Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the cyanomethoxide ion, a relatively good leaving group due to the stabilizing effect of the adjacent cyano group. This reaction is expected to be effectively irreversible.

Proposed Thermal Decomposition Mechanism

The thermal decomposition of formate esters can proceed through several pathways. For methyl formate, the primary decomposition route is a unimolecular elimination to form methanol and carbon monoxide.[6]

For this compound, two primary decomposition pathways are proposed:

-

Pathway A: Unimolecular Elimination: Similar to methyl formate, this compound could undergo a concerted unimolecular elimination via a four-membered transition state to yield hydrogen cyanide (HCN) and formic acid (HCOOH). The formic acid could further decompose to carbon monoxide (CO) and water (H₂O) or carbon dioxide (CO₂) and hydrogen (H₂).

-

Pathway B: Radical Chain Mechanism: At higher temperatures, homolytic cleavage of the C-O or O-C(O) bonds could initiate a radical chain reaction, leading to a complex mixture of products.

// Nodes CMF [label="this compound\n(HCOOCH₂CN)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TS_A [label="Four-membered\nTransition State", shape=ellipse, style=dashed, color="#EA4335"]; Products_A [label="HCN + HCOOH", fillcolor="#34A853", fontcolor="#FFFFFF"]; Radicals_B [label="Radical Intermediates\n(e.g., •OCH₂CN, HC(O)O•)", fillcolor="#FBBC05", fontcolor="#202124"]; Products_B [label="Complex Mixture\n(CO, CO₂, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Caption: Proposed hydrolysis mechanisms for this compound.

Caption: Proposed thermal decomposition pathways for this compound.

Quantitative Data

| Reaction Condition | Rate Constant (k) | Activation Energy (Ea) | Reference |

| Neutral Hydrolysis | Varies with temperature | Not specified | |

| Acid-Catalyzed | Dependent on acid concentration | Not specified | [7] |

| Base-Catalyzed (NaOH) | 16 L/mol·s (estimated) | Not specified |

Experimental Protocols

To address the lack of empirical data, the following experimental protocols are proposed for determining the reaction kinetics of this compound. These are adapted from methodologies used for studying methyl formate and other esters.

Protocol for Studying Hydrolysis Kinetics by Spectroscopy

This protocol uses UV-Vis or NMR spectroscopy to monitor the concentration of this compound over time.

Materials:

-

This compound (>98% purity)[3]

-

Buffer solutions of desired pH (e.g., phosphate, acetate)

-

Deionized water

-

Spectrophotometer (UV-Vis) or NMR spectrometer

-

Thermostatted cell holder or probe

Procedure:

-

Prepare a stock solution of this compound in a non-reactive, water-miscible solvent (e.g., acetonitrile).

-

Equilibrate the buffer solution to the desired reaction temperature in the spectrometer.

-

Initiate the reaction by injecting a small aliquot of the this compound stock solution into the buffer solution, ensuring rapid mixing.

-

Immediately begin acquiring spectra at regular time intervals.

-

Monitor the change in absorbance at a wavelength where this compound absorbs and the products do not, or monitor the change in the integral of a characteristic proton signal of this compound in the NMR spectrum.

-

Continue data acquisition until the reaction is complete or has proceeded sufficiently to determine the initial rate.

-

Analyze the concentration versus time data to determine the reaction order and rate constant.

Protocol for Studying Thermal Decomposition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed to identify the products of thermal decomposition and to determine the kinetics of the process.

Materials:

-

This compound (>98% purity)

-

Inert gas (e.g., Nitrogen, Argon)

-

Pyrolysis reactor or a heated injection port for a GC

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

-

Set up the pyrolysis reactor or GC inlet to the desired decomposition temperature.

-

Introduce a known amount of this compound into the heated zone in a stream of inert gas.

-

The gas stream containing the decomposition products is directly introduced into the GC-MS for separation and identification of the components.

-

To determine the kinetics, the reaction can be carried out in a sealed vessel at a constant temperature. Aliquots of the gas phase can be withdrawn at different times and analyzed by GC-MS to monitor the disappearance of the reactant and the appearance of products.

-

The rate of decomposition can be determined by plotting the concentration of this compound as a function of time.

// Nodes Start [label="Start: Define Reaction\n(Hydrolysis or Decomposition)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare [label="Prepare Reactants and\nCalibrate Instruments"]; Reaction [label="Initiate Reaction under\nControlled Conditions\n(Temperature, pH, etc.)"]; Monitor [label="Monitor Reaction Progress\n(Spectroscopy, GC-MS)"]; Data [label="Collect Concentration vs. Time Data", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Kinetic Analysis\n(Determine Rate Law, Rate Constant, Ea)"]; Mechanism [label="Propose/Refine Mechanism", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Characterized Kinetics\nand Mechanism", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Prepare; Prepare -> Reaction; Reaction -> Monitor; Monitor -> Data; Data -> Analysis; Analysis -> Mechanism; Mechanism -> End; }

Caption: General experimental workflow for kinetic analysis.

Computational Chemistry Approach

Given the absence of experimental kinetic data, computational chemistry, particularly Density Functional Theory (DFT) and ab initio methods, offers a powerful tool for predicting the reaction mechanisms and energetics of this compound.[8][9][10]

Proposed Computational Workflow

-

Geometry Optimization: Optimize the ground state geometries of reactants, transition states, and products using a suitable level of theory (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)).[11]

-

Frequency Calculations: Perform frequency calculations to confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Transition State Search: Employ methods like Synchronous Transit-Guided Quasi-Newton (STQN) to locate transition state structures for the proposed reaction pathways.

-